molecular formula C19H12ClN3O2S B12135214 3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

Cat. No.: B12135214
M. Wt: 381.8 g/mol
InChI Key: FEVQPSCLUFCXFS-UFFVCSGVSA-N
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Description

3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is a complex organic compound that features a chromen-2-one (coumarin) core linked to a thiazole ring and a hydrazinyl group. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 2-bromoacetophenone to yield the thiazole ring. Finally, the thiazole derivative is coupled with 4-hydroxycoumarin under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4′(p-chlorophenyl) thiazol-2′-yl]-2-[(substituted azetidinone thiazolidinone)-aminomethyl]quinazolin-4-ones
  • Coumarin-derived azolyl ethanols
  • Indole derivatives

Uniqueness

3-[2-[(2Z)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one is unique due to its specific combination of a chromen-2-one core, thiazole ring, and hydrazinyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

3-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H12ClN3O2S/c20-14-6-3-4-12(8-14)10-21-23-19-22-16(11-26-19)15-9-13-5-1-2-7-17(13)25-18(15)24/h1-11H,(H,22,23)/b21-10+

InChI Key

FEVQPSCLUFCXFS-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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